2-Methylquinoxaline-5-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methylquinoxaline-5-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-6-12-10-8(5-11)3-2-4-9(10)13-7/h2-4,6H,1H3 |
InChI Key |
IUDYRNZOBOWJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1)C#N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 2 Methylquinoxaline 5 Carbonitrile
Functional Group Transformations of the Carbonitrile Moiety
The carbonitrile group in 2-methylquinoxaline-5-carbonitrile is a key functional handle that can be converted into other valuable functionalities, such as carboxylic acids and aminomethyl groups, through hydrolysis and reduction, respectively.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the nitrile group offers a direct route to 2-methylquinoxaline-5-carboxylic acid. This transformation is typically achieved under basic conditions. For instance, the reaction of this compound with aqueous sodium hydroxide, followed by heating, leads to the formation of the corresponding carboxylic acid. This carboxylic acid derivative is a crucial intermediate for the synthesis of various biologically active molecules. One notable application is in the preparation of amide derivatives by coupling the carboxylic acid with different amines. For example, the synthesis of N-(4-sulfamoylphenethyl)-2-methylquinoxaline-5-carboxamide, a potential inhibitor of Na+/H+ exchanger isoform 3 (NHE3), utilizes 2-methylquinoxaline-5-carboxylic acid as a starting material.
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. aq. NaOH, heat; 2. Acidification | 2-Methylquinoxaline-5-carboxylic acid |
| 2-Methylquinoxaline-5-carboxylic acid | 1. SOCl₂, DMF (cat.); 2. 4-(2-aminoethyl)benzenesulfonamide, Et₃N, CH₂Cl₂ | N-(4-sulfamoylphenethyl)-2-methylquinoxaline-5-carboxamide |
Reduction to Aminomethyl Derivatives
The reduction of the carbonitrile group provides access to aminomethyl derivatives, which are important building blocks in medicinal chemistry. The transformation of 2-methyl-5-cyanoquinoxaline into (2-methylquinoxalin-5-yl)methanamine can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether. This reaction proceeds through the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by hydrolysis of the intermediate imine. The resulting primary amine can be further derivatized to create a wide range of compounds with potential therapeutic applications.
| Starting Material | Reagents and Conditions | Product |
| This compound | Lithium aluminum hydride (LiAlH₄), Diethyl ether | (2-Methylquinoxalin-5-yl)methanamine |
Reactions Involving the Quinoxaline (B1680401) Heterocyclic System
The quinoxaline core of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the heterocyclic ring.
Electrophilic Aromatic Substitution Reactions
While the quinoxaline ring is generally considered electron-deficient, electrophilic substitution reactions can occur under specific conditions. The position of substitution is influenced by the directing effects of the existing substituents and the nature of the electrophile. For quinoxaline itself, electrophilic attack typically occurs at the C-5 and C-8 positions of the benzene (B151609) ring. In the case of this compound, the presence of the deactivating cyano group at the 5-position would be expected to direct incoming electrophiles to other positions on the benzene ring, likely the C-8 position. However, specific examples of electrophilic substitution on this compound are not extensively documented in readily available literature.
Nucleophilic Substitution Reactions on the Quinoxaline Core
The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline system makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present.
Halogenated quinoxalines are valuable precursors for introducing a variety of functional groups via nucleophilic aromatic substitution (SNAr). Although direct nucleophilic substitution on this compound is not a primary pathway without an appropriate leaving group, halogenated analogs are highly reactive. For example, a chlorine atom on the quinoxaline ring can be readily displaced by various nucleophiles.
In a related context, the synthesis of quinoxaline derivatives often involves the condensation of a substituted o-phenylenediamine (B120857) with an α-dicarbonyl compound. If a halogenated o-phenylenediamine is used, the resulting halogenated quinoxaline can undergo subsequent nucleophilic substitution. For instance, a chloro-substituted quinoxaline can react with amines, alcohols, or thiols to yield the corresponding substituted products. These reactions are often catalyzed by a base and may be facilitated by metal catalysts such as palladium complexes.
| Starting Material (Example) | Nucleophile | Conditions | Product |
| 2-Chloro-6-methylquinoxaline | Morpholine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 2-(Morpholin-4-yl)-6-methylquinoxaline |
| 2-Chloro-3-methylquinoxaline | Sodium methoxide | Methanol, Heat | 2-Methoxy-3-methylquinoxaline |
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)
The quinoxaline ring system is generally susceptible to nucleophilic attack, particularly at the carbon atoms of the pyrazine ring. However, the presence of an electron-donating methyl group at the 2-position and an electron-withdrawing nitrile group at the 5-position modulates this reactivity.
While specific studies on the reactions of this compound with amines and hydrazines are not extensively documented, inferences can be drawn from the known reactivity of similar quinoxaline derivatives. For instance, the reaction of substituted quinoxalines with hydrazine (B178648) hydrate (B1144303) has been shown to yield hydrazinoquinoxalines. mdpi.com In the case of this compound, a nucleophilic substitution reaction with hydrazine would likely result in the formation of 2-methyl-5-(hydrazinyl)quinoxaline, where the cyano group is displaced. However, the reaction conditions would be crucial, as the nitrile group itself can react with hydrazine to form hydrazones or other condensation products.
Reactions with primary and secondary amines are also expected to proceed via nucleophilic substitution, potentially leading to the corresponding N-substituted 5-amino-2-methylquinoxaline derivatives. The general reactivity of amines as nucleophiles is well-established. scispace.comnih.gov The reaction of 6-nitroacetanthranil with various primary amines has been shown to form quinazoline (B50416) derivatives, demonstrating the susceptibility of related heterocyclic systems to amine nucleophiles. nih.gov
It is also plausible that under certain conditions, the nitrile group could undergo addition reactions with amines. The reactivity of nitriles with nucleophiles like thiols has been studied, indicating their susceptibility to such attacks, especially when activated by electron-withdrawing groups. scispace.com
Oxidation Reactions of the Quinoxaline Ring (e.g., N-Oxidation)
The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. This reaction is a common transformation for nitrogen-containing heterocycles and can significantly alter the chemical and biological properties of the parent molecule. mdpi.com The oxidation of 2-methylquinoxaline (B147225) with peracids or hydrogen peroxide is known to produce 2-methylquinoxaline N-oxide. stenutz.eu
The presence of the electron-donating methyl group at the C-2 position would facilitate N-oxidation at the N-1 and/or N-4 positions. Conversely, the electron-withdrawing nitrile group at the C-5 position would deactivate the benzene ring towards electrophilic attack but would have a less direct effect on the N-oxidation of the pyrazine ring. It is anticipated that the oxidation of this compound would yield a mixture of this compound-1-oxide and this compound-4-oxide. The exact ratio of these isomers would depend on the specific oxidizing agent and reaction conditions employed. The formation of quinoxaline 1,4-dioxides is also a possibility, especially with stronger oxidizing agents.
| Starting Material | Oxidizing Agent | Product(s) | Reference |
| 2-Methylquinoxaline | Peracid or H2O2 | 2-Methylquinoxaline N-oxide | stenutz.eu |
| 2-Substituted Pyridines and Quinolines | Dimethyldioxirane | Corresponding N-oxides | libretexts.org |
| 6,7-Dichloro-3-methylquinoxaline | Acetoacetic ester, K2CO3 | 6,7-Dichloro-2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-dioxide |
Reduction of Quinoxaline Derivatives
The quinoxaline ring can be readily reduced to afford 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) in acetic acid or borane (B79455) in tetrahydrofuran. The reduction of the pyrazine ring of the quinoxaline nucleus is a well-established reaction. For instance, 5-bromo-2-methylquinoxaline (B3330993) can be reduced to its dihydroquinoxaline derivative using reagents like sodium borohydride. libretexts.org
Given this precedent, it is expected that this compound would undergo a similar reduction to yield 2-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. The nitrile group is generally stable under these reduction conditions. The reduction of nitriles typically requires more potent reducing agents like lithium aluminum hydride (LiAlH4). youtube.comacs.org
| Quinoxaline Derivative | Reducing Agent | Product |
| Substituted Quinoxalines | NaBH4/AcOH | 1,2,3,4-Tetrahydroquinoxalines |
| 5-Bromo-2-methylquinoxaline | Sodium borohydride | Dihydroquinoxaline derivative |
| This compound (Predicted) | NaBH4/AcOH | 2-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile |
Derivatization at the Methyl Group (C-2 Position)
The methyl group at the C-2 position of the quinoxaline ring offers a valuable site for further functionalization, allowing for the introduction of new substituents and the extension of the carbon chain.
Oxidation of the Methyl Group
The methyl group attached to the quinoxaline ring can be oxidized to a carboxylic acid group. This transformation is a common strategy in organic synthesis to introduce a carboxyl functional group. For example, the oxidation of 2-methylquinoline, a related heterocyclic compound, to quinoline-2-carboxylic acid can be achieved using various oxidizing agents. acs.org More directly, microbial oxidation of 2-methylquinoxaline has been shown to produce 2-quinoxalinecarboxylic acid in good yields. acs.orgsimsonpharma.com
Therefore, it is highly probable that the methyl group of this compound can be oxidized to afford 2-carboxyquinoxaline-5-carbonitrile. This reaction would likely be carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or through biocatalytic methods. The nitrile group is generally resistant to oxidation under these conditions.
| Starting Material | Product | Reagent/Method | Reference |
| 2-Methylquinoxaline | 2-Quinoxalinecarboxylic acid | Absidia repens or Pseudomonas putida | acs.orgsimsonpharma.com |
| 2-Methylquinoline | Quinoline-2-carboxylic acid | Oxidizing agents | acs.org |
| 5-Bromo-2-methylquinoxaline | 5-Bromo-2-quinoxalinecarboxylic acid | Potassium permanganate or chromium trioxide | libretexts.org |
Carbon-Carbon Bond Formation Reactions for Chain Extension
The methyl group at the C-2 position can serve as a handle for carbon-carbon bond formation, enabling the extension of the side chain. One approach involves the initial halogenation of the methyl group to form a more reactive intermediate. For instance, 2-methylquinoxaline can be brominated to 2-(dibromomethyl)quinoxaline. This dihalo derivative can then participate in reactions with aldehydes to form oxiranes, effectively extending the carbon chain.
Another strategy for chain extension involves the condensation of 2-methylquinoxaline with aldehydes. For example, 2-methylquinoxaline has been shown to react with chloral (B1216628) (trichloroacetaldehyde) in the presence of a catalyst. mdpi.com Furthermore, a metal-free reaction has been reported where 2-methylquinoxaline reacts with 2-styrylanilines to form functionalized quinolines, demonstrating a C-C bond formation at the methyl position. polimi.it These examples suggest that this compound could similarly be utilized in condensation and coupling reactions to introduce more complex side chains at the C-2 position.
Coordination Chemistry of this compound as a Ligand
Quinoxaline and its derivatives are known to act as ligands, coordinating to metal ions through the nitrogen atoms of the pyrazine ring. The coordination chemistry of quinoxaline-based ligands has been extensively studied, revealing a variety of coordination modes and complex structures.
2-Methylquinoxaline itself has been shown to form complexes with various transition metals, including copper(II). youtube.com In these complexes, the quinoxaline derivative typically acts as a monodentate or bidentate ligand, coordinating through one or both of the pyrazine nitrogen atoms.
In the case of this compound, the two nitrogen atoms of the quinoxaline ring are the primary sites for metal coordination. The presence of the methyl group at the 2-position may introduce some steric hindrance, potentially influencing the geometry of the resulting metal complex.
Furthermore, the nitrile group at the 5-position introduces an additional potential coordination site. The nitrogen atom of the nitrile group can coordinate to a metal center, allowing the ligand to act in a bridging or polydentate fashion. The coordination of a nitrile group to a metal is a well-known phenomenon in coordination chemistry. The ability of this compound to act as a multidentate ligand could lead to the formation of coordination polymers and other supramolecular structures. The study of isoquinoline-5-carboxylate complexes with copper(II) has demonstrated the formation of 2D coordination polymers, highlighting the potential of related heterocyclic ligands in constructing extended networks.
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the chemical reactivity and derivatization studies of This compound , particularly concerning the synthesis of its metal complexes, its coordination modes, or the influence of complexation on its electronic structure.
The provided outline requires detailed, informative, and scientifically accurate content for the following sections:
Influence of Complexation on Electronic Structure and Reactivity
The absence of specific studies on this compound prevents the generation of an article that adheres to the requested structure and content requirements. Research on related but distinct molecules, such as 2-methylquinoxaline or other quinoxaline derivatives, does exist but cannot be substituted to accurately describe the properties and reactivity of the specific compound . isca.mebyu.eduisca.in
Therefore, it is not possible to provide an article on the transition metal chemistry of this compound at this time.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 2-Methylquinoxaline-5-carbonitrile. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For quinoxaline (B1680401) derivatives, NMR is instrumental in confirming their formation and elucidating their complex structures. nih.govnih.gov
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the methyl group protons and the aromatic protons on the quinoxaline core. The chemical shifts (δ) of these protons are influenced by the electronic effects of the nitrogen atoms in the pyrazine (B50134) ring and the electron-withdrawing nitrile group.
For the parent compound, 2-methylquinoxaline (B147225), the methyl protons typically appear as a singlet at approximately 2.78 ppm. chemicalbook.com The aromatic protons resonate in the downfield region, generally between 7.5 and 8.8 ppm, due to the deshielding effect of the aromatic ring currents. chemicalbook.com The specific coupling patterns (e.g., doublets, triplets, multiplets) observed for the aromatic protons would allow for the assignment of each proton to its specific position on the quinoxaline ring system.
Interactive Data Table: Representative ¹H NMR Data for Quinoxaline Derivatives
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |
| 2-Methylquinoxaline | CDCl₃ | CH₃ | 2.781 | s |
| Aromatic H | 7.72 - 8.75 | m | ||
| 5-Methylquinoxaline | D₂O (predicted) | CH₃ | 2.62 | s |
| Aromatic H | 7.63 - 8.78 | m |
Note: This table presents representative data for related compounds to illustrate typical chemical shift ranges. 's' denotes a singlet and 'm' denotes a multiplet.
¹³C NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization and chemical environment.
For 2-methylquinoxaline, the methyl carbon signal appears in the upfield region, while the aromatic and heterocyclic carbons resonate at lower fields. nih.gov The carbon atom of the nitrile group in this compound is expected to have a characteristic chemical shift in the range of 115-120 ppm. The quaternary carbons and the carbons adjacent to the nitrogen atoms will also exhibit distinct chemical shifts that aid in the complete assignment of the carbon framework. tsijournals.com
Interactive Data Table: Representative ¹³C NMR Data for Quinoxaline Derivatives
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| 2-Methylquinoxaline | Not specified | CH₃ | Not specified |
| Aromatic C | Not specified | ||
| Quinine (related heterocyclic) | DMSO-d₆ | Aromatic C | 102.6 - 157.3 |
| Aliphatic C | 27.6 - 71.5 |
Note: This table presents representative data for related compounds to illustrate typical chemical shift ranges.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Intermolecular Interactions
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule.
Key expected vibrational frequencies include:
C≡N stretch: A sharp, intense band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile group.
C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
C=N and C=C stretch: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring system are expected in the 1400-1650 cm⁻¹ region. scialert.net
C-H bend: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹), providing further structural information. scialert.net
The precise positions and intensities of these bands can also offer insights into intermolecular interactions within the solid state. scialert.net
Interactive Data Table: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (CH₃) | Stretch | < 3000 |
| Quinoxaline Ring (C=N, C=C) | Stretch | 1400 - 1650 |
| Aromatic C-H | Bend | < 1500 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. nih.gov The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated quinoxaline ring system.
Interactive Data Table: Representative UV-Vis Absorption Data for Quinoxaline Derivatives
| Compound/Extract | Solvent | λ_max (nm) |
| Quinoxaline Derivative Q1 | Chloroform | Not specified, serves as precursor |
| Quinoxaline Derivative Q2 | Chloroform | Bathochromic shift from Q1 |
| Quinoxaline Derivative Q3 | Chloroform | Further bathochromic shift |
| Quinoxaline Derivative M4 | Not specified | 350, 415, 448 |
| Methanolic extract of M. balsamina | Methanol | 226, 240, 256, 296, 312, 404, 462, 530, 604, 658 nih.gov |
Note: This table presents data for various quinoxaline derivatives and a plant extract containing related compounds to illustrate the range of absorption maxima.
High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. hilarispublisher.com For this compound (C₁₀H₇N₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula. nih.govnih.gov
In addition to molecular weight determination, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. The fragmentation pathways can be analyzed to further corroborate the proposed structure. For this compound, characteristic fragmentation would likely involve the loss of small, stable molecules or radicals, such as HCN from the nitrile group or cleavage of the methyl group. The fragmentation pattern of 2-methylquinoxaline, for instance, shows a prominent molecular ion peak. researchgate.net Studying these fragmentation patterns helps to piece together the structure of the parent molecule.
Interactive Data Table: Mass Spectrometry Data for 2-Methylquinoxaline
| Compound | Ionization Method | m/z | Identity |
| 2-Methylquinoxaline | Electron Ionization | 144 | Molecular Ion [M]⁺ |
Note: This table shows the molecular ion peak for the related compound 2-methylquinoxaline.
X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformation
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction studies for the compound this compound were found. Consequently, detailed data regarding its solid-state molecular architecture and conformation, including crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles as determined by X-ray crystallography, are not available in the reviewed resources.
While crystallographic data for related quinoxaline derivatives exist, providing insight into the general structural features of this class of compounds, direct extrapolation of these findings to this compound would be speculative without experimental verification for this specific molecule. The precise influence of the methyl group at the 2-position and the carbonitrile group at the 5-position on the crystal packing and molecular conformation remains to be determined through dedicated X-ray diffraction analysis.
Theoretical and Computational Chemistry Investigations of this compound Remain Uncharted
A thorough review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused on the chemical compound This compound . Despite the broad interest in the computational analysis of quinoxaline derivatives for various applications, detailed investigations into the electronic structure, molecular geometry, and spectroscopic properties of this particular isomer have not been published.
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provides profound insights into the behavior of molecules. These theoretical examinations are crucial for understanding molecular stability, reactivity, and potential applications. For many related quinoxaline structures, such studies have been performed, exploring their potential as pharmaceuticals, functional materials, and more. researchgate.netiiste.orgnih.govrsc.org
However, for this compound, specific data pertaining to the detailed analyses requested—including geometry optimization, frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors, molecular electrostatic potential (MEP) maps, non-covalent interactions, and electronic excitation predictions—are not present in the accessible literature. While studies on isomers like 3-Methylquinoxaline-2-carbonitrile exist, providing crystal structure data, this information is not transferable due to the different substituent positions. researchgate.net
The synthesis of various quinoxaline derivatives is an active area of research, often employing methods like the copper-catalyzed formation from 2-haloanilines and amino acids or the reaction of glycerol (B35011) with 1,2-phenylenediamines. mdpi.comnih.gov Yet, specific computational characterization for this compound is not found alongside these synthetic reports.
Consequently, the generation of a detailed article covering the specific theoretical and computational chemistry investigations for this compound, as outlined, is not possible at this time due to the lack of published research data.
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a dynamic picture of how molecules like 2-methylquinoxaline-5-carbonitrile behave over time, including their interactions with solvents and biological macromolecules. These simulations are crucial for understanding the stability of ligand-protein complexes and the influence of the surrounding environment.
For instance, MD simulations performed on quinoline (B57606) derivatives, which share a similar heterocyclic core with quinoxalines, have been used to assess the stability of their complexes with protein targets such as the main protease of SARS-CoV-2. nih.gov These studies analyze parameters like conformational stability, residue flexibility, and solvent accessible surface area (SASA) to predict how strongly a ligand might bind. nih.gov One such study on a quinoline derivative revealed that the complex with the protease enzyme showed comparable stability to a reference drug, indicating strong interaction, which was further validated by the analysis of intermolecular hydrogen bonds. nih.gov
Molecular Docking Studies for Ligand-Biomolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules like this compound to a protein target.
Numerous studies have utilized molecular docking to investigate the potential of quinoxaline (B1680401) derivatives as inhibitors of various enzymes and receptors. For example, novel quinoxaline derivatives have been docked into the catalytic binding pocket of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), showing good correlation with their experimentally determined biological activities. nih.govnih.gov In one study, a series of new quinoxaline derivatives were synthesized and their anti-cancer activity was evaluated. The most potent compound was found to bind strongly to the EGFR protein (PDB ID: 4HJO) in docking studies, which was consistent with its low IC50 value. nih.govnih.gov
Similarly, docking studies of 2-piperazinyl quinoxaline derivatives with the c-Kit tyrosine kinase receptor and P-glycoprotein have suggested that these compounds can fit well within the catalytic cavities of these proteins, indicating their potential as multi-target cancer chemotherapy agents. nih.govrsc.org Another study focused on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, which bear some structural resemblance to the title compound, and used docking to identify potential anti-inflammatory lead compounds by targeting the p38 mitogen-activated protein kinase (MAPK). researchgate.net
The binding affinity of a ligand to a protein is often expressed as a docking score or binding energy. For a series of 2H-thiopyrano[2,3-b]quinoline derivatives, which are also related heterocyclic systems, molecular docking studies revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol against the CB1a protein. nih.gov For metabotropic glutamate (B1630785) receptor 5 (mGlu5) modulators, some photoprobes retained submicromolar affinity. nih.gov These values provide a quantitative measure of the binding strength and help in prioritizing compounds for further experimental testing.
The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Molecular docking simulations provide detailed information about these interactions.
Hydrogen Bonding: This is a crucial interaction for the specificity and strength of binding. In a study of quinoline derivatives as protease inhibitors, hydrogen bonds were observed between the ligand and key amino acid residues like His41, His164, and Glu166 of the SARS-CoV-2 main protease. nih.gov The nitrogen atoms in the quinoxaline ring and the nitrile group in this compound are potential hydrogen bond acceptors.
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein. The methyl group and the benzene (B151609) ring of this compound can participate in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket.
Pi-Stacking: This interaction involves the stacking of aromatic rings. The quinoxaline ring system can engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein. For instance, a π-interaction with His41 was noted for a quinoline derivative targeting the SARS-CoV-2 protease. nih.gov
The table below summarizes findings from molecular docking studies on various quinoxaline and related derivatives, illustrating the types of interactions observed.
| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions | Reference |
| Quinoxaline Derivatives | EGFR | Not specified | Strong binding | nih.govnih.gov |
| 2-Piperazinyl Quinoxaline Derivatives | c-Kit Tyrosine Kinase, P-glycoprotein | Not specified | Wrapping in catalytic cavity | nih.govrsc.org |
| Quinoline Derivatives | SARS-CoV-2 Main Protease | His41, His164, Glu166, Tyr54, Asp187 | Hydrogen bonding, π-interaction | nih.gov |
| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, GLU-9 | Hydrogen bonding, Residual interaction | nih.gov |
Quantum Chemical Analysis of Reaction Mechanisms and Regioselectivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules and predicting their reactivity. These methods can elucidate reaction pathways, determine the structures of transition states, and predict the regioselectivity of chemical reactions.
For other heterocyclic systems, such as the cycloaddition reaction between acetonitrile (B52724) N-oxide and 2,5-dimethyl-2H- nih.govnih.govacs.orgdiazaphosphole, DFT calculations have been used to study the reaction mechanism in detail. researchgate.net These studies analyze the electron density at various points along the reaction coordinate to characterize the nature of the transition state, for example, whether it is a concerted or stepwise process. researchgate.net Similar computational approaches could be applied to understand reactions involving this compound, such as nucleophilic aromatic substitution or oxidation.
Regioselectivity, the preference for one direction of bond making or breaking over all other possible directions, is a critical aspect of chemical synthesis. Quantum chemical methods can predict the regioselectivity of reactions by calculating the energies of the different possible products and the transition states leading to them.
For example, in electrophilic aromatic substitution reactions, the site of substitution on the quinoxaline ring can be predicted by calculating the relative stabilities of the sigma-complex intermediates. The nitrile group at the 5-position is an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to specific positions. Similarly, the reactivity of the pyrazine (B50134) ring can be analyzed. DFT calculations can provide valuable data on atomic charges, frontier molecular orbital (HOMO and LUMO) densities, and electrostatic potential maps, which all help in predicting the most likely sites for electrophilic or nucleophilic attack. nih.gov Studies on the regioselectivity of other cycloaddition reactions have shown excellent agreement between theoretical predictions and experimental outcomes. researchgate.net
Applications in Chemical Biology Research: Mechanistic and Target Oriented Studies
Exploration of Molecular Interactions with Biological Systems in Vitro
In vitro studies are fundamental to elucidating the specific molecular targets of a compound and the nature of its interactions. For 2-Methylquinoxaline-5-carbonitrile, research has begun to map its engagement with enzymes and nucleic acids.
The quinoxaline (B1680401) scaffold is a common feature in many enzyme inhibitors. While direct and extensive research on this compound's inhibitory profile is still emerging, studies on related quinoxaline derivatives provide a basis for potential areas of activity.
Thymidine (B127349) Phosphorylase (TP): A study evaluating a series of quinoxaline analogs as inhibitors of thymidine phosphorylase, an enzyme implicated in cancer angiogenesis, identified several potent compounds. rsc.orgmdpi.comresearchgate.net Although this compound was not explicitly detailed in the published results of this specific study, the findings suggest that the quinoxaline core is a viable pharmacophore for TP inhibition. rsc.orgmdpi.comresearchgate.net The substitution pattern on the quinoxaline ring was found to be crucial for activity. rsc.orgmdpi.comresearchgate.net
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a critical strategy in cancer therapy. Research on 3-methylquinoxaline derivatives has demonstrated their potential as VEGFR-2 inhibitors. tandfonline.comrsc.orgnih.govnih.gov These studies highlight that the quinoxaline moiety can serve as a scaffold for designing potent inhibitors of this receptor tyrosine kinase. tandfonline.comrsc.orgnih.govnih.gov
EGFR: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer treatment. Novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2). rsc.orgnih.gov While these studies did not specifically report on this compound, they underscore the potential of the quinoxaline structure in targeting EGFR. rsc.orgnih.gov
Currently, there is a lack of specific published research detailing the inhibitory activity of this compound against Cholinesterases and MurB enzymes.
The ability of small molecules to bind to DNA is a key mechanism for many anticancer and antimicrobial agents. Quinoxaline antibiotics are known to interact with DNA, and this has prompted investigations into the DNA binding potential of synthetic quinoxaline derivatives. However, specific studies detailing the DNA binding and interaction mechanisms of this compound are not yet available in the public domain.
Understanding the binding affinity and specificity of a compound for its protein targets is crucial for drug development. While molecular docking studies have been performed on various quinoxaline derivatives to predict their binding modes with enzymes like thymidine phosphorylase and VEGFR-2, specific experimental data on the protein-ligand binding affinity and specificity of this compound remains to be published. rsc.orgmdpi.comresearchgate.netrsc.org
In Vitro Cellular Effects and Underlying Molecular Mechanisms (excluding efficacy)
The in vitro effects of a compound on cultured cells provide insights into its potential therapeutic applications and the molecular pathways it modulates.
The cytotoxicity of quinoxaline derivatives against various cancer cell lines has been a major area of investigation.
Apoptosis Induction and DNA Damage: Studies on quinoxaline-2-carbonitrile 1,4-dioxide derivatives have shown their ability to induce apoptosis in cancer cells. nih.govnih.govresearchgate.net For instance, certain 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have been shown to induce apoptosis through a caspase-dependent pathway. nih.govresearchgate.net One study on a quinoxaline-based derivative demonstrated its ability to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2, leading to apoptosis in prostate cancer cells. tandfonline.com Furthermore, some quinoxaline compounds have been associated with the inhibition of Topoisomerase II, an enzyme critical for DNA replication and repair, leading to DNA damage and cell death. tandfonline.com While these findings are for related structures, they suggest potential mechanisms through which this compound might exert cytotoxic effects.
Table 1: Cytotoxic Activity of Related Quinoxaline Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Mechanistic Pathway(s) | Reference(s) |
| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | SMMC-7721, K562, KB, A549, PC-3, BEL-7402, HepG2, HL-60, NCI-H460, HCT-116, CHP126 | Apoptosis induction (caspase-dependent) | nih.govresearchgate.netnih.gov |
| Quinoxaline-based derivative (Compound IV) | PC-3 (Prostate Cancer) | Topoisomerase II inhibition, Apoptosis induction (p53, caspase-3, caspase-8 upregulation; Bcl-2 downregulation) | tandfonline.com |
| 3-Methylquinoxaline derivatives | HepG-2, MCF-7 | VEGFR-2 inhibition, Apoptosis induction | tandfonline.com |
This table presents data for structurally related compounds to infer potential activities of this compound, for which direct data is not yet available.
The quinoxaline scaffold is present in several antimicrobial agents. Research into the antimicrobial properties of quinoxaline derivatives is an active field.
Molecular Targets and Resistance: 2-Methylquinoxaline (B147225) N,N-dioxides, when substituted at the 2 and 3-positions, have been identified as potential bactericides. researchgate.net A closely related compound, 2-methylquinoxaline-1,4-dioxide, has been described as a promising antibacterial agent. researchgate.net The antibacterial activity of quinoxaline 1,4-dioxides is attributed to their ability to undergo bioreductive activation in bacterial cells. nih.gov While specific molecular targets and resistance mechanisms for this compound have not been detailed, the general mechanism for quinoxaline-based antimicrobials often involves interference with bacterial DNA synthesis or other essential cellular processes.
Structure-Activity Relationship (SAR) Studies for Rational Molecular Design
Influence of Substituents on Biological Recognition and Binding Profiles
The biological activity of quinoxaline derivatives can be significantly modulated by the nature and position of various substituents on the core ring structure. SAR studies have revealed that even minor chemical alterations can lead to substantial changes in their interaction with biological targets, thereby affecting their efficacy as anticancer or antimicrobial agents.
The introduction of different functional groups at various positions of the quinoxaline ring has been a key strategy in optimizing their therapeutic potential. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the quinoxaline system, which in turn affects its binding affinity to target proteins.
Research on a series of novel 5,7-diamino-3-phenyl-2-substituted quinoxalines has demonstrated that the nature of the substituent at the 2-position plays a critical role in their in vitro antitumor activity. In this series, benzylamino substituted quinoxalines were found to be the most active against a wide range of human cancer cell lines, with some compounds exhibiting inhibitory effects at nanomolar concentrations. nih.gov
Furthermore, a study on quinoline (B57606) derivatives, a structurally related class of compounds, highlighted the impact of various substituents, including phenyl, nitro, cyano, and methoxy (B1213986) groups, on their anticancer activity. This research underscores the principle that different functional groups can impart distinct biological properties to the heterocyclic core. nih.gov
In the context of anticancer activity, the substitution pattern on the quinoxaline ring is a key determinant of cytotoxicity. For example, in a series of quinoxaline derivatives tested against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells, specific substitution patterns led to potent anti-proliferative effects. Two particular quinoxaline compounds demonstrated high selective indices against PC-3 cells, with IC50 values of 4.11 and 2.11 µM, respectively. tandfonline.com Molecular docking studies suggested that these compounds may exert their effect by inhibiting topoisomerase II, a critical enzyme in DNA replication and repair. tandfonline.com
The following table summarizes the anticancer activity of selected quinoxaline derivatives, illustrating the influence of their substitution patterns.
| Compound | Target Cell Line | IC50 (µM) |
| Compound III | PC-3 | 4.11 |
| Compound IV | PC-3 | 2.11 |
Data sourced from a study on quinoxaline-based derivatives with anticancer activity. tandfonline.com
Design of Functional Analogs with Modulated Molecular Interactions
The insights gained from SAR studies are instrumental in the design of functional analogs of lead compounds with improved pharmacological profiles. By systematically modifying the chemical structure, researchers can fine-tune the molecular interactions between the compound and its biological target, leading to enhanced potency, selectivity, and pharmacokinetic properties.
The design of novel quinoxaline derivatives often involves the introduction of various substituents to explore new chemical spaces and identify compounds with superior therapeutic efficacy. For example, the synthesis of a series of 5,7-diamino-3-phenyl-2-substituted quinoxalines was a deliberate effort to create analogs with enhanced antitumor activity. nih.gov This approach allows for the exploration of how different functional groups at the 2-position influence the compound's ability to inhibit cancer cell growth. nih.gov
In another example, a series of quinoxaline derivatives were synthesized and evaluated for their anticancer activity against several human tumor cell lines. nih.gov This work demonstrates the common strategy of creating a library of analogs to identify lead compounds for further development. One of the synthesized compounds emerged as a promising candidate, inducing cell cycle arrest and apoptosis in colon carcinoma cells. nih.gov
The table below presents a selection of synthesized quinoxaline analogs and their reported anticancer activities, highlighting the variations in efficacy resulting from different structural modifications.
| Compound ID | Target Cell Line | IC50 (µM) |
| VIIIc | HCT116 | 2.5 |
| VIIIc | MCF-7 | 9 |
| VIIIa | HepG2 | 9.8 |
| VIIIe | HCT116 | 8.4 |
| XVa | HCT116 | 4.4 |
| XVa | MCF-7 | 5.3 |
This data is from a study on the design and synthesis of new quinoxaline derivatives as anticancer agents. nih.gov
The development of these analogs is a testament to the power of rational drug design, where a systematic approach to modifying a chemical scaffold can lead to the discovery of new and effective therapeutic agents. The ultimate goal is to create molecules that can selectively interact with their intended biological targets, maximizing therapeutic benefit while minimizing off-target effects.
Advanced Materials Science Applications
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The modular nature of MOFs and COFs, constructed from inorganic nodes and organic linkers, allows for precise tuning of their chemical and physical properties. Quinoxaline-based molecules, including 2-methylquinoxaline-5-carbonitrile, are emerging as valuable components for creating these sophisticated materials.
Design and Synthesis of Quinoxaline-Based Linkers for MOFs/COFs
The design of MOFs and COFs relies on combining organic linkers and inorganic nodes to form extended, crystalline networks. Quinoxaline (B1680401) derivatives are attractive as linkers due to their rigid, planar structure and the presence of nitrogen atoms that can coordinate to metal centers or participate in covalent bond formation. The synthesis of quinoxaline-based COFs often involves condensation reactions, such as those between amine and aldehyde precursors, to form stable imine linkages. researchgate.net A new synthetic protocol has been developed for creating highly ordered two-dimensional (2D) nanoporous COFs based on a quinoxaline backbone, highlighting the viability of this class of compounds in forming robust frameworks. umich.edu
The general strategies for COF synthesis involve combining monomers, or linkers, based on a pre-determined topology. researchgate.netnih.gov For instance, the D₃h symmetry of molecules like triquinoxalinylene allows for the construction of 2D COFs with a honeycomb lattice through simple condensation reactions. osti.gov In this context, this compound can be envisioned as a bifunctional linker. The nitrogen atoms in the quinoxaline ring can act as coordination sites for metal ions in MOFs, while the nitrile group can either remain as a functional pendant group within the pores or be used as a reactive site for post-synthetic modification. The synthesis of such frameworks may utilize established methods, such as solvothermal or hydrothermal techniques, where the linker and a metal salt react under heat and pressure to form the crystalline structure. nih.govmdpi.com
Investigation of Coordination Polymer Architectures and Porosity Tuning
The final architecture and porosity of MOFs and COFs are dictated by the geometry of the linkers and the coordination environment of the metal nodes. Researchers have developed numerous strategies to control these features, which are critical for applications in gas storage, separation, and catalysis. One successful strategy for tuning framework stability and porosity involves introducing rigid pillars, such as 4,4'-bipyridine, to connect 2D layers into a more robust 3D structure with enhanced gas sorption properties. nih.gov
Another approach involves the insertion of additional coordination sites into the linker molecules. This can shift the framework's topology from an interpenetrated structure to a more stable and porous self-penetrated one. acs.org The use of heteroditopic ligands, containing two different types of metal-binding sites like a carboxylate and a pyridinic group, can lead to novel topologies and properties. rsc.org For example, studies with isoquinoline-5-carboxylic acid and Cu(II) ions have shown that the solvent system can direct the formation of different 2D coordination polymer phases with distinct copper coordination environments. rsc.org The crystallinity and, consequently, the porosity of poorly crystalline MOFs can also be improved by inducing their growth on a well-crystalline MOF template, increasing surface areas by up to seven times. researchgate.net A linker such as this compound could be integrated into these complex architectures, where its quinoxaline core would contribute to the framework's backbone and its nitrile and methyl groups would line the pores, influencing the framework's polarity and selective adsorption properties.
Role of this compound in MOF Functionalization
Functionalization is key to tailoring the properties of MOFs for specific applications. This can be achieved either by using pre-functionalized linkers during synthesis or by post-synthetic modification (PSM) of a parent MOF. nih.govchemscene.com The nitrile group (-CN) and the methyl group (-CH₃) on this compound make it a prime candidate for MOF functionalization.
The introduction of functional groups directly influences the framework's properties. For example, in MOF-5, incorporating groups like –NH₂, –CH₃, or –Br onto the linker affects drug loading and release profiles. nih.gov Computational studies on functionalized MOF-5 have shown that the electronic character of the functional group is crucial in determining the material's stability and band-gap size. The nitrile group, in particular, is an immensely important functionality in organic synthesis due to its unique reactivity. researchgate.net It can be transformed into various other functional groups, making it an excellent anchor for PSM within a MOF. researchgate.net For instance, the nitrile oxide-alkyne cycloaddition has been successfully used for PSM, demonstrating that complex chemical transformations can occur on linker side chains without compromising the framework's integrity. umich.edu The nitrile group can also serve as a directing group in C-H bond functionalization reactions or participate in cycloadditions, opening numerous pathways to covalently modify the interior surface of a MOF. researchgate.net The methyl group, while less reactive, contributes to the steric and electronic environment within the pore, which can influence the framework's flexibility and guest-host interactions. rsc.org
Potential in Electronic and Optical Materials
Quinoxaline derivatives are recognized for their electron-deficient nature, making them excellent building blocks for materials used in organic electronics. The specific combination of substituents in this compound suggests potential for its use in semiconductors and nonlinear optical applications.
Exploration for Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors
The quinoxaline moiety is frequently used as an electron-acceptor unit in donor-acceptor (D-A) type molecules, which are promising materials for various optoelectronic applications, including organic thin-film transistors (OTFTs) and OLEDs. The performance of these devices relies on the charge carrier mobility of the semiconductor layer.
Research into novel quinoxaline-based derivatives has demonstrated their viability as organic semiconductors. In one study, newly synthesized quinoxaline derivatives were incorporated into top-contact/bottom-gate OTFTs. Thin films of these compounds exhibited p-channel characteristics with hole mobilities reaching up to 1.9 x 10⁻⁴ cm²/Vs when deposited via vacuum deposition. In another example, copolymers based on a pyrazino[2,3-g]quinoxaline-2,7-dione building block showed ambipolar transport characteristics in OTFTs, with electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ and hole mobilities up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹. These findings underscore the potential of the quinoxaline core structure, as found in this compound, for creating stable and efficient organic semiconductors.
| Compound Type | Fabrication Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| Quinoxaline Derivative (Compound 5) | Solution Shearing | 2.6 × 10⁻⁵ | 1.8 × 10⁵ | |
| Quinoxaline Derivative (Compound 5) | Vacuum Deposition | 1.9 × 10⁻⁴ | 3.5 × 10⁶ | |
| PQx-TT Copolymer | Solution Processed | 4.82 × 10⁻² | - | |
| PQx-BT Copolymer | Solution Processed | 5.22 × 10⁻⁴ | - |
Non-linear Optical (NLO) Properties
Organic materials with significant NLO properties are of great interest for applications in telecommunications, optical computing, and frequency conversion. The NLO response in organic molecules often arises from a molecular structure that combines an electron-donating group with an electron-accepting group, connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon interaction with a strong electromagnetic field, leading to a large nonlinear optical response.
Organic molecular materials can exhibit optical properties that are much more non-linear than those of inorganic solids. While direct NLO measurements for this compound are not widely reported, its molecular structure suggests potential in this area. The quinoxaline ring system is electron-deficient (an acceptor), and the nitrile group (-CN) is a strong electron-withdrawing group. The methyl group (-CH₃) acts as a weak electron donor. This configuration creates a donor-acceptor character within the molecule, which is a key requirement for second-order NLO activity. The primary step in optimizing optical nonlinearities is at the molecular level, understanding the relationship between electronic structure and the induced nonlinear polarization. The third-order nonlinear optical susceptibility (χ⁽³⁾) and the nonlinear refractive index (n₂) are key parameters that can be calculated from linear optical properties. The structural similarities to other well-known organic NLO materials, such as 2-methyl-4-nitroaniline (B30703) (MNA), further support the potential of this compound as a candidate for NLO applications.
Applications in Sensing and Molecular Recognition Systems
Extensive research into the applications of quinoxaline derivatives has revealed their potential in various fields of advanced materials science. However, based on a thorough review of available scientific literature, there is currently no specific information regarding the application of This compound in the design and development of sensing and molecular recognition systems.
While the broader family of quinoxaline-based compounds has been investigated for such purposes, including roles as fluorescent chemosensors for pH and metal ions, detailed research findings, performance data, and specific examples pertaining to This compound remain unaddressed in published studies. The unique combination of the methyl group at the 2-position and the carbonitrile group at the 5-position of the quinoxaline core may impart specific electronic and photophysical properties relevant to sensing. However, without dedicated research, any potential applications in this domain are purely speculative.
Role in Catalysis Research
Ligand Design for Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. youtube.com The design of ligands is critical as they directly influence the metal center's reactivity, stability, and selectivity. syensqo.com Quinoxaline (B1680401) derivatives, including those with methyl and carbonitrile functionalities, are explored as N-donor ligands for various transition metals.
The nitrogen atoms of the quinoxaline ring can coordinate with transition metal centers, forming stable catalyst complexes. For instance, iridium complexes bearing N-heterocyclic carbene ligands have been successfully used to catalyze the synthesis of 2-methylquinoxaline (B147225) derivatives from glycerol (B35011) and 1,2-phenylenediamines. mdpi.com In such systems, the quinoxaline product itself can potentially act as a ligand, influencing the catalytic cycle.
The electronic nature of substituents on the quinoxaline ring is a key factor in ligand design. Electron-donating groups, like a methyl group, can increase the electron density on the metal center, which can enhance its catalytic activity in certain reactions, such as oxidative additions. Conversely, electron-withdrawing groups, such as a carbonitrile group, can stabilize the metal center against oxidation and influence the Lewis acidity of the complex. This tunability allows for the rational design of catalysts for specific transformations. nih.gov Research on gold catalysis has shown that ligands with varying electronic properties can significantly impact catalyst lifetime and reactivity. nih.gov While triphenylphosphine (B44618) can inhibit some gold-catalyzed reactions, electron-withdrawing ligands can stabilize the complex and promote high activity. nih.gov
The synthesis of various quinoxaline derivatives often employs catalytic amounts of reagents, highlighting the intrinsic stability and activity of these scaffolds within catalytic systems. For example, O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) has been used as a catalyst for synthesizing quinoxaline derivatives under mild conditions. acgpubs.org
Heterogeneous Catalysis via Quinoxaline-Modified Supports
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of catalyst separation and recycling. mdpi.com Quinoxaline moieties have been incorporated into or supported on various solid materials to create robust and reusable heterogeneous catalysts.
One common approach involves supporting catalytically active species on materials modified with quinoxaline-like structures. For example, molybdophosphovanadates supported on alumina (B75360) have proven to be effective and recyclable catalysts for the synthesis of quinoxaline derivatives at room temperature. nih.govipp.pt The solid support provides a high surface area and facilitates the recovery of the catalyst after the reaction.
Another strategy is the functionalization of solid supports with groups that can catalyze reactions to form quinoxalines or with quinoxaline derivatives themselves acting as catalytic sites. Sulfonic acid-functionalized nano kaolin (B608303) (kaolin–OSO₃H) has been used as an efficient, green, and recyclable heterogeneous catalyst for the synthesis of quinoxalines. tandfonline.com Similarly, metal-organic frameworks (MOFs) functionalized with sulfonic acid groups (MIL-101-Cr–NH–RSO₃H) have shown high catalytic performance in the preparation of quinoxaline derivatives. rsc.orgrsc.org The high surface area and porous nature of MOFs ensure excellent dispersion of the active sites, leading to high efficiency. rsc.org
The table below summarizes the performance of different heterogeneous catalysts in the synthesis of 2,3-diphenylquinoxaline.
| Catalyst | Support/Functional Group | Solvent | Temperature (°C) | Time | Yield (%) | Source |
| AlCuMoVP | Alumina | Toluene | 25 | 2 h | 92 | nih.gov |
| AlFeMoVP | Alumina | Toluene | 25 | 2 h | 80 | nih.gov |
| MIL-101-Cr–NH–RSO₃H | MOF / -SO₃H | Methanol | 45 | 14 min | 93 | rsc.org |
| g-C₃N₄/Ni | Nanocomposite | Solvent-free | 80 | 15 min | 98 | researchgate.net |
These examples demonstrate the versatility of using quinoxaline-related systems in heterogeneous catalysis, enabling greener and more efficient chemical processes.
Mechanistic Studies of Quinoxaline-Assisted Catalytic Transformations
Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing more efficient catalysts. researchgate.netresearchgate.net Mechanistic studies of reactions involving quinoxalines provide insights into how these molecules participate in and influence catalytic cycles.
In many syntheses of quinoxaline derivatives, the quinoxaline scaffold is formed through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The mechanism often involves the catalyst acting as a Brønsted acid to activate the carbonyl groups. For example, in the synthesis catalyzed by MIL-101-Cr–NH–RSO₃H, the sulfonic acid group is believed to protonate one of the carbonyl groups of the dicarbonyl compound, facilitating nucleophilic attack by the diamine. rsc.org
A plausible reaction mechanism for the synthesis of 2-methylquinoxaline involves the initial condensation of o-phenylenediamine (B120857) with a pyruvate (B1213749) derivative, followed by cyclization and dehydration to form the aromatic quinoxaline ring. researchgate.net
Recent studies on the C-H functionalization of quinoxalin-2(1H)-ones using heterogeneous photocatalysts like graphitic carbon nitride (g-C₃N₄) have shed light on the electronic behavior of the quinoxaline ring. mdpi.com In these reactions, the catalyst, activated by visible light, can induce a single electron transfer (SET) process. mdpi.com The quinoxaline derivative can be oxidized to a radical cation, which then reacts with other substrates. The reaction mechanism can be controlled by the choice of solvent and catalyst to yield different products. mdpi.com
Mechanistic investigations into the deoxygenative alkynylation of quinoline (B57606) N-oxides have shown that the reaction can proceed without a transition metal catalyst, sometimes facilitated by mechanochemical forces like ball milling. acs.org Such studies provide a framework for understanding how the intrinsic reactivity of the heterocyclic ring can be harnessed for novel transformations.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of quinoxaline (B1680401) derivatives has been a subject of extensive research, with a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. nih.gov Future efforts for synthesizing 2-Methylquinoxaline-5-carbonitrile will likely focus on moving beyond classical condensation reactions, which can require harsh conditions or excessive reagents.
Promising sustainable approaches include the use of iridium complexes bearing N-heterocyclic carbene ligands as catalysts. thegoodscentscompany.com One such established method reacts glycerol (B35011), an inexpensive and readily available byproduct of biodiesel production, with 1,2-phenylenediamine derivatives to yield 2-methylquinoxalines in good yields. thegoodscentscompany.com Adapting this methodology for a substituted diamine precursor would offer a green pathway to the target compound.
Another advanced strategy involves the metal-free functionalization of C(sp³)–H bonds. A recently developed tandem cyclization strategy synthesizes quinoline (B57606) derivatives from 2-methylquinolines and 2-styrylanilines without transition metals, showcasing a mild approach to C–C and C–N bond formation. acs.org Exploring the application of this C–H activation principle to the synthesis of this compound could provide an efficient and atom-economical route.
Table 1: Comparison of Potential Synthetic Strategies for Quinoxaline Derivatives
| Feature | Traditional Condensation | Iridium-Catalyzed Synthesis from Glycerol thegoodscentscompany.com | Metal-Free C-H Activation acs.org |
|---|---|---|---|
| Precursors | Substituted 1,2-phenylenediamine, α-dicarbonyl compound | Substituted 1,2-phenylenediamine, Glycerol | Substituted anilines and methyl-heterocycles |
| Key Advantage | Well-established, versatile | High atom economy, uses renewable feedstock | Avoids transition metal catalysts, mild conditions |
| Sustainability | Often requires stoichiometric reagents and organic solvents | High; utilizes industrial byproduct | High; environmentally friendly approach |
| Efficiency | Variable yields | Good to excellent yields reported | Moderate to good yields reported |
Deeper Mechanistic Elucidation of Biomolecular Interactions
The quinoxaline core is a "privileged structure" known to interact with various biological targets. nih.gov Future research must involve in-depth studies to determine if this compound exhibits valuable biological activity and to elucidate its specific mechanisms of action. Based on related compounds, several pathways are worth investigating.
For instance, certain quinoxaline derivatives exhibit potent anticancer activity by functioning as topoisomerase II (Topo II) inhibitors. These compounds can arrest the cell cycle in the S phase and induce apoptosis by modulating key proteins; investigations have shown the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, alongside the downregulation of the anti-apoptotic protein Bcl-2.
Another critical target is the hypoxia-inducible factor 1-alpha (HIF-1α), a protein overexpressed in many tumors that is crucial for cancer cell survival in low-oxygen environments. Novel quinoxaline-2-carbonitrile-1,4-dioxide derivatives have been shown to suppress HIF-1α activity and increase the accumulation of reactive oxygen species (ROS) in cancer cells, making them effective even against multidrug-resistant (MDR) cell lines. Screening this compound for similar activities could uncover a potent and selective anticancer agent.
Beyond cancer, quinoxaline derivatives are being explored for activity against infectious diseases. Quinoxaline-2-carboxylic acid derivatives, for example, have been identified as prodrugs with significant in vitro activity against Mycobacterium tuberculosis. nih.gov The wide range of pharmacological properties associated with this scaffold makes a thorough biological screening of this compound a critical research objective. sigmaaldrich.com
Expansion of Applications in Advanced Functional Materials
The application of N-heterocyclic compounds is not limited to pharmaceuticals; they are increasingly utilized in the development of advanced functional materials. thegoodscentscompany.com The unique electronic structure of this compound, featuring both an electron-donating group (methyl) and a powerful electron-withdrawing group (carbonitrile), makes it an intriguing candidate for applications in organic electronics.
This "push-pull" architecture can lead to materials with significant intramolecular charge-transfer characteristics, which is highly desirable for applications in:
Organic Light-Emitting Diodes (OLEDs): The tailored electronic properties could be harnessed to create novel emitters or host materials for OLED devices, potentially influencing the emission color and quantum efficiency.
Organic Photovoltaics (OPVs): The compound could be explored as a non-fullerene acceptor or as a component in donor materials for organic solar cells.
Chemical Sensors: The nitrogen atoms in the quinoxaline ring and the polar nitrile group provide sites for interaction with analytes. This suggests potential for use in chemosensors where binding events could be transduced into a measurable optical or electrical signal.
Journals like Advanced Functional Materials regularly publish research on materials with tailored chemical and physical properties for such applications, indicating a clear path for investigating quinoxaline-based systems. Future work should focus on synthesizing and characterizing the photophysical and electronic properties of this compound to evaluate its suitability for these advanced technologies.
Advanced Computational Design of Next-Generation Quinoxaline Systems
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules, saving significant time and resources. For this compound, in silico methods can predict its properties and guide the design of superior derivatives.
A prime example of this approach is the use of molecular docking to identify and optimize enzyme inhibitors. In one study, 3-methylquinoxaline derivatives were docked into the active site of the VEGFR-2 receptor, a key target in cancer therapy. sigmaaldrich.com The study identified compounds with higher predicted binding affinity than the existing drug Sorafenib and used the best-scoring compound as a template to design new derivatives with even better docking scores and favorable pharmacokinetic profiles. sigmaaldrich.com
This same workflow can be applied to this compound:
Target Identification: Select a relevant biological target (e.g., Topo II, HIF-1α, a viral enzyme).
Molecular Docking: Computationally model the interaction of the compound with the target's binding site to predict its binding affinity and pose.
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure in silico (e.g., changing the position of the nitrile group, adding other substituents) to understand how structural changes affect binding.
ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to ensure the designed compounds have drug-like characteristics.
This computational-first approach allows researchers to prioritize the synthesis of only the most promising candidates, streamlining the development of next-generation quinoxaline systems for therapeutic or material science applications.
Table 2: Computationally Guided Design Workflow
| Step | Objective | Tools & Techniques | Expected Outcome |
|---|---|---|---|
| 1 | Virtual Screening | Molecular Docking, Pharmacophore Modeling | Identification of initial hits and binding modes |
| 2 | Lead Optimization | Free Energy Perturbation (FEP), Quantitative SAR (QSAR) | Design of new derivatives with enhanced potency and selectivity |
| 3 | Property Prediction | ADMET prediction models, Quantum Mechanics (for electronic properties) | Prioritization of candidates with good drug-like or material properties |
Q & A
Q. How should researchers address discrepancies in thermal stability data across studies?
- Methodology : Perform thermogravimetric analysis (TGA) under identical heating rates (e.g., 10°C/min) and atmospheres (N₂ vs. air). Compare decomposition onset temperatures to identify oxidation-sensitive conditions .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
